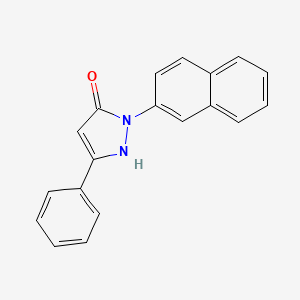![molecular formula C13H11NO2 B5587852 1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)
1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to 1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one, has been explored through various chemical strategies. A noteworthy method involves the silver-catalyzed stereoselective synthesis of polysubstituted (Z)-1,2-dihydrobenzo[cd]indoles from 8-ethynylnaphthalen-1-amines, showcasing a pathway to benzo[cd]indol-2(1H)-ones. This process highlights the adaptability and efficiency of using silver catalysis in constructing complex indole frameworks with significant biological and pharmaceutical relevance (Wang et al., 2018).
Scientific Research Applications
Synthesis and Applications of Indole Derivatives
Indole derivatives, including "1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one", are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science. For example, the Rh(III)-catalyzed synthesis of alkylidene-1,2-dihydrobenzo[cd]indoles demonstrates the utility of indole derivatives in constructing biologically important scaffolds, highlighting their relevance in synthesizing compounds with potential therapeutic uses (Rej & Chatani, 2020). Additionally, the synthesis of 4-amino-, 4-hydroxy-, and 4-nitro-1,3,4,5-tetrahydrobenz[cd]indoles and their bromination offers a glimpse into the synthetic versatility of indole derivatives, suggesting their applicability in creating novel compounds for various scientific purposes (Somei et al., 2014).
Cyclodextrin Complexation for Enhanced Solubility
The inclusion complexes formed between cyclodextrins (CDs) and various compounds, including parabens, underscore the role of CDs in enhancing the solubility of hydrophobic molecules. This principle could be applied to "1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one" to improve its solubility and stability for research and development applications in pharmaceutical formulations (Saokham et al., 2018).
Environmental Presence and Photodegradation of Parabens
Research on the occurrence, fate, and behavior of parabens in aquatic environments provides insight into the environmental impact of organic compounds, including indole derivatives. Understanding the environmental persistence and degradation pathways of such compounds can inform their safe and sustainable use in various applications (Haman et al., 2015). Additionally, studies on the photodegradation of parabens highlight the importance of investigating the stability and degradation mechanisms of similar compounds under environmental conditions, which is crucial for assessing their long-term ecological impact (Gmurek et al., 2015).
properties
IUPAC Name |
1-ethyl-6-hydroxybenzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-2-14-10-6-7-11(15)8-4-3-5-9(12(8)10)13(14)16/h3-7,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFNNSZHHCZXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)O)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-hydroxybenzo[cd]indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5587770.png)

![2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587780.png)
![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)
![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)
![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)
![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5587847.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)
